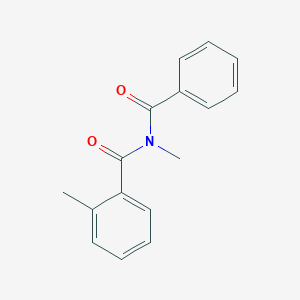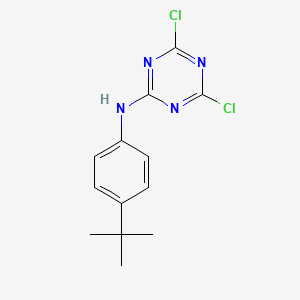
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring with a morpholine substituent. The morpholine moiety contributes to its pharmacological properties. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves the reaction of cyclohexene derivatives with morpholine under specific conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. the production likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to contribute to its pharmacological properties, potentially affecting neurotransmitter systems and cellular signaling pathways. detailed studies on its exact mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: A structurally similar compound with a different position of the morpholine substituent.
Morpholine derivatives: Compounds containing the morpholine moiety, which exhibit a broad spectrum of pharmacological activities.
Uniqueness
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine moiety enhances its pharmacological properties, making it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
144605-89-0 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
5,5-dimethyl-2-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-12(2)4-3-10(11(14)9-12)13-5-7-15-8-6-13/h3H,4-9H2,1-2H3 |
InChI-Schlüssel |
QURGLWHGMOVKOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C(=O)C1)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)

![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)



![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)

![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)


